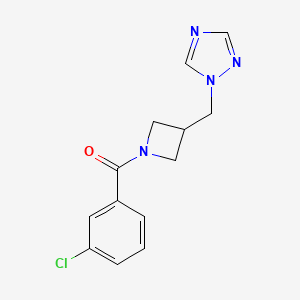![molecular formula C10H16F2N4O2 B2866329 tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2226181-83-3](/img/structure/B2866329.png)
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the tert-butyl carbamate group.
Protection: The amino group is protected using trityl protection.
Condensation: The final step involves the condensation of the protected intermediate with 2,2-difluoroethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines
Condensing agents: Carbodiimides, phosphonium salts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities.
Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate include:
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl N-(2-chloroethyl)carbamate
Uniqueness
What sets tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate apart from similar compounds is the presence of the difluoroethyl group and the pyrazole ring. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)15-16(8)5-6(11)12/h4,6H,5H2,1-3H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURATXWFAZVRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)

![(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione](/img/structure/B2866255.png)

![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)

![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2866266.png)

![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)
